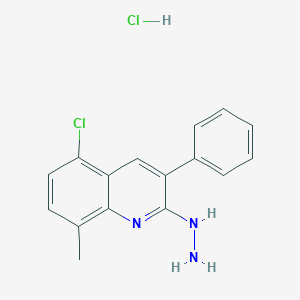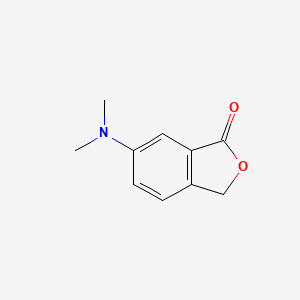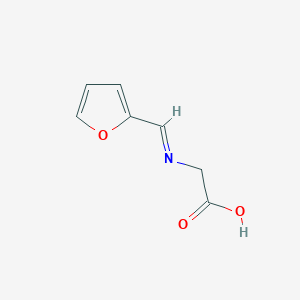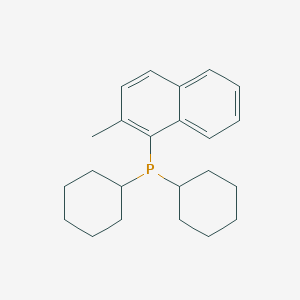
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine is a phosphine ligand known for its utility in various chemical reactions, particularly in catalysis. This compound is characterized by the presence of a phosphine group attached to a naphthalene ring, which is further substituted with a methyl group and two cyclohexyl groups. The molecular formula of this compound is C29H35P.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(2-methylnaphthalen-1-yl)phosphine typically involves the reaction of 2-methylnaphthalene with dicyclohexylphosphine chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or toluene, and the reaction temperature is maintained at around 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Reagents such as alkyl halides or acyl chlorides are often used.
Coordination: Transition metals like palladium (Pd), platinum (Pt), and nickel (Ni) are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
科学研究应用
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine has several applications in scientific research:
Chemistry: It is widely used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions and hydrogenation.
Biology: The compound’s coordination complexes are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are leveraged to improve reaction efficiency and selectivity.
作用机制
The mechanism by which dicyclohexyl(2-methylnaphthalen-1-yl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals to form complexes that can facilitate various catalytic processes. The phosphine group donates electron density to the metal center, stabilizing it and enhancing its reactivity. This coordination can activate the metal center towards specific reactions, such as oxidative addition, reductive elimination, and migratory insertion.
相似化合物的比较
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with phenyl groups instead of cyclohexyl and naphthalene groups.
Dicyclohexylphenylphosphine: Similar structure but with a phenyl group instead of a naphthalene group.
Dicyclohexyl(2-methoxynaphthalen-1-yl)phosphine: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine is unique due to the presence of the naphthalene ring, which can provide additional steric and electronic effects compared to simpler phosphine ligands. This can result in different reactivity and selectivity in catalytic processes, making it a valuable ligand in various applications.
属性
分子式 |
C23H31P |
|---|---|
分子量 |
338.5 g/mol |
IUPAC 名称 |
dicyclohexyl-(2-methylnaphthalen-1-yl)phosphane |
InChI |
InChI=1S/C23H31P/c1-18-16-17-19-10-8-9-15-22(19)23(18)24(20-11-4-2-5-12-20)21-13-6-3-7-14-21/h8-10,15-17,20-21H,2-7,11-14H2,1H3 |
InChI 键 |
HXFIPZNBKLGXPS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C=C1)P(C3CCCCC3)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


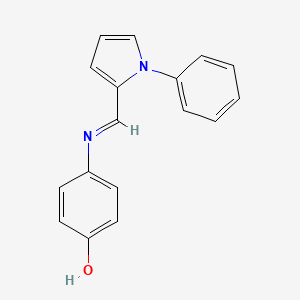
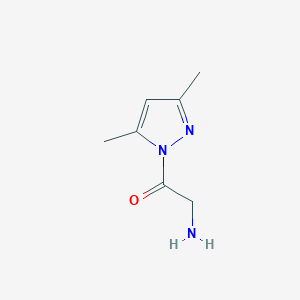
![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)
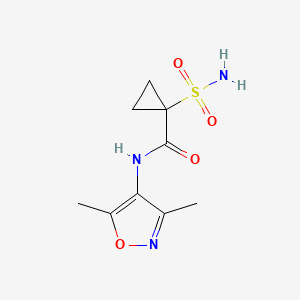

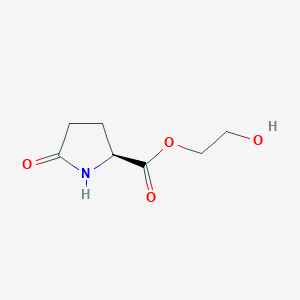

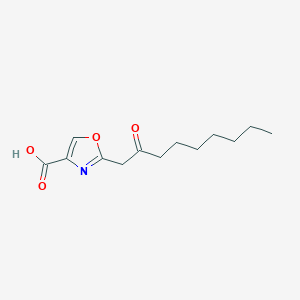
![(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875064.png)
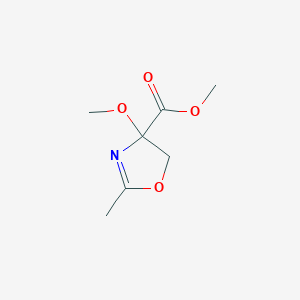
![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)
